Lopinavir M-3/M-4 is a Lopinavir secondary metabolite.
Lopinavir Metabolite M-3/M-4
CAS No.: 357275-54-8
Cat. No.: VC0533539
Molecular Formula: C37H48N4O6
Molecular Weight: 644.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 357275-54-8 |
|---|---|
| Molecular Formula | C37H48N4O6 |
| Molecular Weight | 644.8 g/mol |
| IUPAC Name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide |
| Standard InChI | InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1 |
| Standard InChI Key | HECSHMHYHYDFLR-AILSMDFESA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O |
| SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Characterization of Lopinavir Metabolite M-3/M-4
Structural Identification
Lopinavir Metabolite M-3/M-4 (CAS 221553-72-6) is a diastereomeric pair resulting from the oxidation of lopinavir’s C-4 position. The molecular formula is C₃₇H₄₈N₄O₆, with a molecular weight of 644.80 g/mol . The metabolites retain lopinavir’s core structure—a hydroxyethylene scaffold mimicking the peptide linkage targeted by HIV-1 protease—but feature hydroxylation at the C-4 carbon, altering stereochemistry and physicochemical properties .
The SMILES notation (CC(C)C@HC(=O)NC@HCc4ccccc4) and InChI key (InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-33(43)40-36(41)45)35(44)38-29(20-27-14-7-5-8-15-27)22-32(42)31(21-28-16-9-6-10-17-28)39-37(46)47-23-30-25(3)12-11-13-26(30)4/h5-17,24,29,31-34,42-43H,18-23H2,1-4H3,(H,38,44)(H,39,46)(H,40,45)/t29-,31-,32-,33?,34-/m0/s1) provide precise stereochemical details, confirming the metabolites’ configuration as (2S,3S,5S)-3-hydroxy derivatives .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 644.80 g/mol | |
| Accurate Mass | 644.3574 | |
| Solubility | Lipid-soluble | |
| Protein Binding | >98% (primarily α1-acid glycoprotein) | |
| Storage Conditions | -20°C, protected from light |
The metabolites’ lipid solubility facilitates intracellular accumulation, with an intracellular-to-plasma concentration ratio of 1.18, enhancing their persistence in HIV reservoir sites .
Metabolic Pathways and Pharmacokinetics
Biotransformation Mechanisms
Lopinavir undergoes extensive hepatic metabolism via CYP3A4/5 isoforms, with ritonavir coadministration inhibiting this pathway to boost lopinavir’s bioavailability . M-3/M-4 formation involves C-4 hydroxylation, a primary oxidative step yielding metabolites detectable in plasma within 4 hours post-dose . In vitro studies identify 12 oxidative metabolites, but M-3/M-4 dominate, constituting ~89% of plasma radioactivity in radiolabeled studies .
Pharmacokinetic Profile
-
Elimination Half-Life: 6.9 ± 2.2 hours (vs. 4–6 hours for parent lopinavir) .
-
Excretion: 82.6 ± 2.5% fecal, 10.4 ± 2.3% urinary, with <2% as unchanged drug .
-
Volume of Distribution: 16.9 L, reflecting extensive tissue penetration .
Ritonavir’s CYP3A inhibition increases lopinavir’s AUC by 15–20-fold, indirectly elevating M-3/M-4 levels . Genetic polymorphisms in CYP3A4/5 significantly alter metabolite kinetics, necessitating personalized dosing in slow metabolizers .
Analytical Methods for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS remains the gold standard for quantifying M-3/M-4 in biological matrices. Method validation studies report:
| Parameter | Value | Source |
|---|---|---|
| Linear Range | 1–1,000 ng/mL | |
| Lower Limit of Quantification | 0.5 ng/mL | |
| Precision (CV%) | <15% | |
| Extraction Recovery | 85–95% |
Metabolite standards (e.g., TRC-L469490-1MG) enable precise calibration, critical for pharmacokinetic studies assessing drug-drug interactions .
Clinical Applications
M-3/M-4 levels correlate with lopinavir’s therapeutic efficacy and toxicity risk. Elevated metabolite concentrations in CYP3A5 expressers predict faster lopinavir clearance, requiring dose adjustments . Conversely, hepatic impairment reduces metabolite clearance, increasing adverse effect likelihood .
Clinical Implications and Adverse Effects
Role in Therapeutic Drug Monitoring (TDM)
While lopinavir trough levels (target: >1 µg/mL) guide TDM, M-3/M-4 measurements provide insights into:
-
Metabolic Capacity: High metabolite/parent drug ratios indicate robust CYP3A activity.
-
Adherence Monitoring: Undetectable metabolites suggest non-compliance or malabsorption .
Regulatory and Research Considerations
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume